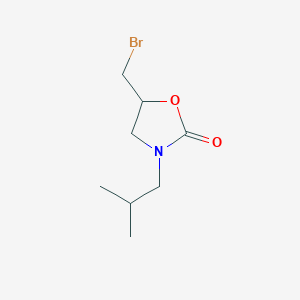

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Description

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a brominated oxazolidinone derivative characterized by a bromomethyl (-CH2Br) group at position 5 and a 2-methylpropyl (isobutyl) substituent at position 3 of the oxazolidin-2-one ring. The bromomethyl group confers electrophilic reactivity, making the compound a versatile intermediate in organic synthesis, particularly for alkylation reactions . The isobutyl group introduces steric bulk, which may influence both chemical reactivity and biological interactions, such as binding to target proteins or enzymes .

Properties

Molecular Formula |

C8H14BrNO2 |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

5-(bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H14BrNO2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5H2,1-2H3 |

InChI Key |

KJNPAQYCMHBKGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CC(OC1=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Attachment of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazolidinone ring and the bromomethyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thiols.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols and amines.

Hydrolysis: Products include alcohols and carboxylic acids.

Scientific Research Applications

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of novel antibiotics and other therapeutic agents.

Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.

Material Science: It can be employed in the synthesis of polymers and other advanced materials.

Industrial Chemistry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. The bromomethyl group may also participate in covalent bonding with target enzymes or proteins, enhancing its inhibitory effects.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl analogs (e.g., ) may exhibit higher reactivity due to ring strain, useful in kinetic studies or rapid derivatization.

- Aromatic substituents (e.g., phenyl in ) enhance binding to hydrophobic pockets in biological targets.

Substitution at Position 5

The bromomethyl group at position 5 is a critical reactive site. Comparisons with other position 5 substituents:

Key Observations :

- Morpholinylmethyl groups (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

- Prop-2-ynoxymethyl (e.g., ) allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation.

- Bromomethyl in the target compound offers straightforward alkylation pathways, though it may pose handling challenges due to bromine's toxicity .

Biological Activity

5-(Bromomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one (CAS No. 1367906-11-3) is a compound within the oxazolidinone class, notable for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄BrNO₂

- Molecular Weight : 236.11 g/mol

- Structure : The compound features a bromomethyl group attached to the oxazolidinone ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Oxazolidinones are primarily recognized for their antimicrobial properties, particularly as inhibitors of bacterial protein synthesis. This compound may exhibit similar effects due to its structural characteristics.

- Mechanism of Action : These compounds inhibit the 50S ribosomal subunit in bacteria, thus preventing protein synthesis. This mechanism is crucial for their effectiveness against various bacterial strains.

Anticancer Activity

Recent studies have indicated that oxazolidinone derivatives can possess significant anticancer properties. Research has shown that certain oxazolidinones can induce apoptosis in cancer cells through various pathways.

- Case Study : In vitro studies on related oxazolidinone derivatives demonstrated varying levels of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, some derivatives exhibited IC₅₀ values indicating effective inhibition of cell proliferation. The specific compound being studied may share these properties due to structural similarities.

The anticancer effects of this compound may involve:

- Induction of Apoptosis : The compound can activate caspase pathways leading to programmed cell death. This was observed in related studies where apoptosis was induced through mitochondrial pathways.

- Cell Cycle Arrest : Some derivatives have been shown to cause G1 phase arrest in the cell cycle, which is critical for halting the proliferation of cancer cells.

Comparative Biological Activity

To better understand the potential of this compound, it is beneficial to compare it with other oxazolidinones:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Potentially high | Moderate (based on structural similarity) | Inhibition of protein synthesis; apoptosis induction |

| Linezolid | High | Moderate | Inhibition of bacterial protein synthesis; apoptosis via caspase activation |

| 5-(Carbamoylmethylene)-oxazolidin-2-one | High | High (IC₅₀ values < 30 µM) | Apoptosis via ROS production |

Research Findings

Several studies have highlighted the multifaceted biological activities of oxazolidinones:

- Antimicrobial Studies : Many derivatives have been tested against resistant bacterial strains with promising results.

- Anticancer Studies : Research indicates that some oxazolidinones can effectively target cancer cell lines with minimal toxicity to normal cells, demonstrating their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.